N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as CMF-019, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of CMF-019 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by CMF-019 leads to changes in gene expression that result in the anti-tumor and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that CMF-019 exhibits anti-proliferative effects on cancer cells, leading to cell cycle arrest and apoptosis. In addition, CMF-019 has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMF-019 is its specificity for HDAC inhibition, which makes it a promising candidate for the development of targeted therapies. However, one limitation is the lack of studies on its pharmacokinetics and toxicity, which are important factors in the development of any therapeutic agent.
Direcciones Futuras
Future research on CMF-019 should focus on its pharmacokinetics and toxicity, as well as its potential use in combination with other anti-cancer or anti-inflammatory agents. In addition, studies on the use of CMF-019 in animal models and clinical trials are needed to further evaluate its potential as a therapeutic agent.
In conclusion, CMF-019 is a synthetic compound with potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of HDAC, leading to changes in gene expression that result in anti-tumor and anti-inflammatory effects. While further research is needed to evaluate its pharmacokinetics and toxicity, CMF-019 represents a promising candidate for the development of targeted therapies.
Métodos De Síntesis
The synthesis of CMF-019 involves a multi-step process, starting with the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. The resulting compound is then reacted with 4-amino-3-methoxyphenol to form the intermediate product, which is further reacted with furfurylamine to yield CMF-019.
Aplicaciones Científicas De Investigación
CMF-019 has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that CMF-019 exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In addition, CMF-019 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C20H17ClN2O5 |
---|---|
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
N-[3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-16-7-5-12(10-14(16)21)19(24)23-15-11-13(6-8-17(15)27-2)22-20(25)18-4-3-9-28-18/h3-11H,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
IQHPLXPYLPDHKM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.